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Introduction

BDP FL azide is a highly efficient, bright, and photostable fluorescent dye belonging to the
borondipyrromethene (BODIPY) class.[1][2][3] Its azide functional group allows for its covalent
attachment to alkyne-modified biomolecules through a highly specific and bioorthogonal
reaction known as copper(l)-catalyzed alkyne-azide cycloaddition (CUAAC), a cornerstone of
“click chemistry".[4][5] These characteristics make BDP FL azide an exceptional tool for the
fluorescent labeling of nucleic acids in a variety of applications, including fluorescence imaging,
flow cytometry, and nucleic acid hybridization assays. This document provides detailed
protocols and technical information for the successful use of BDP FL azide in nucleic acid
labeling experiments.

Quantitative Data Summary

The photophysical and chemical properties of BDP FL azide are summarized in the table
below, providing a quick reference for experimental planning.
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Property

Value

Reference(s)

Excitation Maximum (Aex)

503 nm

Emission Maximum (Aem)

509 nm /512 nm

Molar Extinction Coefficient (g)

92,000 L-mol—t.cm~1/ 80,000

L-mol—t.cm~1

Fluorescence Quantum Yield

0.97
(P)
Molecular Formula C17H21BF2N6sO
Molecular Weight 374.20 g/mol
Purity >90% (HPLC) / =295%
B Soluble in organic solvents
Solubility

(e.g., DMSO, DMF, alcohols)

Store at -20°C in the dark,

Storage Conditions _
desiccated.

Principle of Nucleic Acid Labeling

The labeling of nucleic acids with BDP FL azide is achieved through the CuAAC click
chemistry reaction. This reaction forms a stable triazole linkage between the azide group of the
BDP FL dye and a terminal alkyne group previously incorporated into the nucleic acid (e.g., via
PCR with alkyne-modified dNTPs or solid-phase synthesis with alkyne-modified
phosphoramidites). The reaction is highly specific and efficient, proceeding under mild,
agueous conditions, which preserves the integrity of the nucleic acid.
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Caption: CuAAC reaction for nucleic acid labeling with BDP FL azide.

Experimental Workflow

The overall process for labeling nucleic acids with BDP FL azide involves the preparation of
reagents, the click chemistry reaction itself, and subsequent purification of the fluorescently
labeled product.
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Caption: General workflow for BDP FL azide nucleic acid labeling.

Experimental Protocols

1. Preparation of Stock Solutions

It is crucial to prepare fresh stock solutions, especially for the reducing agent, to ensure optimal
reaction efficiency.
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BDP FL Azide (10 mM): Dissolve 1 mg of BDP FL azide (MW: 374.20 g/mol ) in 267 pL of
anhydrous DMSO. Vortex until fully dissolved. Store at -20°C, protected from light and
moisture.

Copper (II) Sulfate (CuS0Oa4) (100 mM): Dissolve 25 mg of copper (ll) sulfate pentahydrate in
1 mL of deionized water. This solution is stable for years at room temperature.

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand (200 mM): Prepare a 200 mM
stock solution in deionized water. THPTA is a recommended ligand for preventing DNA
damage.

Copper(I)-TBTA Stock (10 mM): To prepare a stock solution of the pre-formed complex,
dissolve 50 mg of CuSOa4 pentahydrate in 10 mL of distilled water and 116 mg of TBTA
ligand in 11 mL of DMSO, then mix the two solutions. Store at room temperature.

Sodium Ascorbate (100 mM or 5 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of
deionized water for a 100 mM stock or 18 mg in 20 mL for a 5 mM stock. This solution is
prone to oxidation and should be prepared fresh immediately before use.

. Protocol for Labeling Alkyne-Modified Oligonucleotides

This protocol is a general guideline and may require optimization based on the specific
oligonucleotide and experimental context.

e Reagent Preparation:

o In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in water or an
appropriate buffer (e.g., 0.2 M triethylammonium acetate, pH 7.0).

o Prepare the catalyst premix by combining the CuSOa stock and the THPTA ligand stock in
a 1:2 molar ratio and vortexing for several minutes.

o Click Reaction Assembly (Example for a 50 L reaction):

o To the dissolved oligonucleotide, add 2-5 molar equivalents of the 10 mM BDP FL azide
stock solution.
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o Add 5 molar equivalents of the THPTA/CuSOa4 working solution.

o Initiate the reaction by adding 10-30 molar equivalents of freshly prepared 100 mM sodium
ascorbate.

o Vortex the reaction mixture thoroughly.

¢ Incubation:

o Incubate the reaction at room temperature for 30-60 minutes, protected from light. For
complex substrates, the reaction time can be extended overnight.

3. Purification of Labeled Nucleic Acids

Post-reaction purification is necessary to remove the unreacted dye, catalyst, and other
reaction components.

o Ethanol/Acetone Precipitation:

o For DNA, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of
cold absolute ethanol. For oligonucleotides, add a 4-fold excess volume of 3% lithium
perchlorate in acetone.

o Mix thoroughly and incubate at -20°C for at least 20 minutes.
o Centrifuge at high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet the nucleic acid.
o Carefully discard the supernatant.

o Wash the pellet with cold 70% ethanol (for DNA) or acetone (for oligonucleotides),
centrifuge again, and discard the supernatant.

o Air-dry the pellet and resuspend in the desired buffer.

o Other Purification Methods: Depending on the scale and downstream application, purification
can also be achieved using reverse-phase HPLC or polyacrylamide gel electrophoresis
(PAGE).
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Downstream Applications

Nucleic acids labeled with BDP FL azide are compatible with a wide range of analytical
techniques that utilize fluorescence detection.

o Fluorescence Microscopy: Visualize the localization and trafficking of labeled DNA or RNA
within fixed or living cells.

o Flow Cytometry: Detect and quantify cells that have incorporated labeled nucleic acids, for
example, in cell proliferation assays using alkyne-modified nucleosides like 5-ethynyl-2'-
deoxyuridine (EdU).

e Fluorescence in situ Hybridization (FISH): Use labeled oligonucleotides as probes to detect
specific DNA or RNA sequences in situ.

» Microarray Analysis: Employ labeled nucleic acids for hybridization to microarrays for gene
expression profiling and other genomic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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